![molecular formula C6H4ClN3 B1268605 5-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-08-1](/img/structure/B1268605.png)
5-chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3 . It is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds are of interest in medicinal chemistry due to their close similarity to the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of substituted pyridines, including 5-chloro-1H-pyrazolo[3,4-c]pyridine, has been achieved through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another approach involves the use of a ligand-based drug design approach .
Molecular Structure Analysis
The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused with a pyridine ring, with a chlorine atom attached . The exact mass and monoisotopic mass of the compound are 153.57 g/mol .
Chemical Reactions Analysis
In terms of chemical reactions, 5-chloro-1H-pyrazolo[3,4-c]pyridine has been involved in Sonogashira cross-couplings . This reaction resulted in the formation of the corresponding 5-alkynyl-1H-pyrazolo[3,4-c]pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1H-pyrazolo[3,4-c]pyridine include a molecular weight of 153.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 41.6 Ų .
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Antifungal Applications
Certain derivatives of 5-aminopyrazoles, which are related to 1H-pyrazolo[3,4-b]pyridines, have been evaluated for their effectiveness against three fungal strains .
Inhibitory Compounds
These 5-aminopyrazole derivatives have also been studied as inhibitory compounds against succinate dehydrogenase .
Combinatorial Libraries
1H-pyrazolo[3,4-b]pyridines are often used to create combinatorial libraries. The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is a common method used .
Mechanism of Action
Target of Action
It’s known that heterocyclic compounds like this are often used in fragment-based drug discovery (fbdd) due to their ability to engage with target proteins through a wide variety of intermolecular interactions .
Mode of Action
Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions .
Biochemical Pathways
The compound’s ability to be selectively elaborated along multiple growth vectors suggests it may influence a variety of biochemical pathways .
Result of Action
It’s known that these compounds can be selectively elaborated along multiple growth vectors, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the functionalisation of these compounds can be directionally controlled, suggesting that their action may be influenced by specific environmental conditions .
Future Directions
The future directions for 5-chloro-1H-pyrazolo[3,4-c]pyridine and related compounds involve further exploration of their potential in drug discovery . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyrazolo[3,4-c]pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNYEWNLTYSDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348812 | |
Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-08-1 | |
Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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